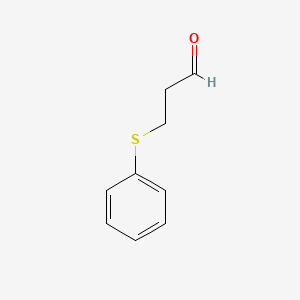

Propanal, 3-(phenylthio)-

Description

Contextualization within Organosulfur Chemistry and Aldehyde Reactivity

Propanal, 3-(phenylthio)- occupies a unique position at the intersection of aldehyde chemistry and organosulfur chemistry. Aldehydes are a cornerstone of organic synthesis, known for their susceptibility to nucleophilic attack, which enables critical carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. They are readily converted into other functional groups, including alcohols, carboxylic acids, and imines, and can be protected as acetals to allow for selective reactions elsewhere in a molecule.

Simultaneously, the field of organosulfur chemistry offers a rich toolbox for synthetic chemists. Thioethers, like the phenylthio group in this compound, are not merely passive structural elements. The sulfur atom can influence the reactivity of adjacent functional groups through inductive and stabilizing effects. Furthermore, the sulfur can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters its electronic properties and opens up new avenues for synthetic transformations, such as elimination reactions or acting as powerful activating groups. wiley.comcas.cn The presence of the β-phenylthio group in the propanal structure influences the reactivity at the carbonyl center and provides an additional site for strategic chemical modification.

Significance of the Phenylthio Moiety in Synthetic Strategy

The phenylthio group in Propanal, 3-(phenylthio)- is not just a substituent but a crucial control element in multistep synthetic sequences. acs.org Its presence is pivotal for directing reaction pathways and achieving high selectivity, often serving multiple roles within a single synthetic strategy.

One of the most notable functions of the phenylthio group is its ability to prevent undesirable side reactions. For instance, in the synthesis of 3-acylfurans, the use of an acetal-protected form of Propanal, 3-(phenylthio)- was shown to be superior to analogous compounds containing a tosyl group. The phenylthio derivative successfully suppressed a deacylation side reaction, leading to the desired furan (B31954) products in good yields. oup.com

Furthermore, the phenylthio group serves as a versatile synthetic handle. It can be removed reductively (desulfurization) or, more strategically, it can be oxidized to a phenylsulfonyl group (-SO2Ph). wiley.com This transformation converts the thioether into a strong electron-withdrawing group, which can activate adjacent positions for nucleophilic attack or facilitate elimination reactions to form alkenes. This ability to be selectively introduced, used to control key steps, and then transformed or removed makes the phenylthio moiety a powerful tool for molecular construction. acs.orgevitachem.com

Overview of Transformative Potential in Organic Synthesis

The bifunctional nature of Propanal, 3-(phenylthio)- endows it with significant potential for constructing complex molecules. Research has demonstrated its utility as a key synthon, particularly in the synthesis of substituted furans, which are structural motifs present in numerous natural products and biologically active compounds. researchgate.netacs.org

Specifically, the dimethyl or ethylene (B1197577) acetal (B89532) of Propanal, 3-(phenylthio)- has been established as a highly effective starting material for producing 3-acylfurans. oup.comoup.com This method has been successfully applied to the total synthesis of naturally occurring furanoterpenes, such as perillaketone, isoegomaketone (B1240414), and the mycotoxin ipomeanine. oup.com The general strategy involves the protection of the aldehyde as an acetal, followed by lithiation and acylation, and subsequent cyclization and aromatization to form the furan ring.

The table below illustrates the application of a protected Propanal, 3-(phenylthio)- derivative in the synthesis of various furan-containing natural products.

Application in the Synthesis of 3-Acylfuran Natural Products

| Starting Synthon | Target Natural Product | Key Transformation | Reference |

| 3-(Phenylthio)propanal ethylene acetal | Perillaketone | Acylation and Furan Formation | oup.com |

| 3-(Phenylthio)propanal dimethyl acetal | Isoegomaketone | Acylation and Furan Formation | oup.comoup.com |

| 3-(Phenylthio)propanal dimethyl acetal | Ipomeanine | Acylation and Furan Formation | oup.comoup.com |

The successful application of Propanal, 3-(phenylthio)- in these syntheses underscores its role as a powerful and strategic building block in advanced organic chemistry, enabling efficient access to complex and valuable molecular targets.

Structure

3D Structure

Properties

CAS No. |

27098-65-3 |

|---|---|

Molecular Formula |

C9H10OS |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

3-phenylsulfanylpropanal |

InChI |

InChI=1S/C9H10OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |

InChI Key |

WPKQWNJKYYXGJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for Propanal, 3 Phenylthio and Its Analogs

Direct Synthesis Approaches

Direct synthesis of Propanal, 3-(phenylthio)- can be achieved through specific oxidation and nucleophilic substitution reactions.

One preparative method for a related compound, 3-(phenylsulfonyl)propanal ethylene (B1197577) acetal (B89532), involves the oxidation of 3-(phenylthio)propanal ethylene glycol. wiley.com While the direct oxidation of 3-(phenylthio)propanal ethylene glycol to Propanal, 3-(phenylthio)- is not explicitly detailed in the provided information, the conversion of a thioether to a sulfone is a well-established oxidation process. This suggests that a controlled oxidation could potentially yield the desired aldehyde.

A general procedure for the deprotection of an acetal to an aldehyde involves acidic hydrolysis. mdpi.com For instance, 3-(phenylthio)propanal can be obtained as a pale green oil through the hydrolysis of its acetal precursor. ucl.ac.uk

Another route to a related compound, 3-(phenylsulfonyl)propanal ethylene acetal, involves the nucleophilic substitution reaction between sodium benzenesulfinate (B1229208) and 3-bromopropanal (B3055480) ethylene acetal. wiley.com This reaction highlights the utility of nucleophilic substitution in forming the carbon-sulfur bond essential for this class of compounds. The synthesis of tertiary amines can also be achieved through a nucleophilic substitution process involving a secondary amine and an electrophile like an organohalide. epo.org

Preparation of Related Phenylthio-Substituted Propanal Derivatives

The synthesis of α-sulfenylated carbonyl compounds, which are structurally related to Propanal, 3-(phenylthio)-, can be efficiently achieved through metal-catalyzed reactions starting from propargylic alcohols. google.com This atom-efficient methodology provides a one-step route to these valuable compounds. google.comnih.gov

Transition metal catalysis, particularly with gold, copper, and platinum, has emerged as a powerful tool for the synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and thiols. rsc.orggoogle.com These reactions offer high efficiency and can be performed under mild conditions. rsc.orgnih.gov

Gold(I) chloride has been identified as a highly effective catalyst for the synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols. nih.govresearchgate.net This method demonstrates a broad substrate scope, with primary and secondary aromatic propargylic alcohols yielding α-sulfenylated aldehydes and ketones in yields ranging from 60-97%. nih.govresearchgate.net Secondary aliphatic propargylic alcohols also react to form α-sulfenylated ketones in yields of 47-71%. nih.govresearchgate.net

The reaction mechanism is understood to proceed in two distinct steps. nih.gov Initially, a regioselective attack of the aryl thiol on the triple bond of the propargylic alcohol occurs, forming a sulfenylated allylic alcohol intermediate. nih.gov This is followed by a 1,2-hydride shift, initiated by the protonation of the double bond of the intermediate, which is facilitated by a proton donor coordinated to the gold(I) chloride catalyst, to generate the final product. nih.gov Density functional theory (DFT) calculations have supported this proposed mechanism. nih.gov The use of nitromethane (B149229) as a solvent has been shown to increase the efficiency of the reaction. researchgate.net

Table 1: Gold(I)-Chloride-Catalyzed Synthesis of α-Sulfenylated Carbonyl Compounds

| Propargylic Alcohol | Aryl Thiol | Product | Yield (%) |

| Primary Aromatic | Aryl Thiol | α-Sulfenylated Aldehyde | 60-97 nih.govresearchgate.net |

| Secondary Aromatic | Aryl Thiol | α-Sulfenylated Ketone | 60-97 nih.govresearchgate.net |

| Secondary Aliphatic | Aryl Thiol | α-Sulfenylated Ketone | 47-71 nih.govresearchgate.net |

Metal-Catalyzed Syntheses of α-Sulfenylated Carbonyl Compounds from Propargylic Alcohols

Copper(I) and Platinum(II) Catalysis

Copper(I) iodide has been demonstrated as a highly efficient catalyst for the one-step synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols in an aqueous medium. rsc.org This method is notable for its good to excellent yields and the ability to recycle the catalyst up to four times without significant loss of activity. rsc.orgresearchgate.net The reaction is scalable and considered an environmentally benign route. rsc.org

Platinum(II) chloride is also mentioned as a catalyst for this transformation, providing another avenue for the synthesis of these compounds. google.com While less detailed information is provided compared to gold and copper catalysts, its inclusion highlights the versatility of transition metals in promoting this reaction. google.comajou.ac.kr

Palladium-Catalyzed Carbonylation of Propargylic Mesylates with Thiols

A notable method for the synthesis of related thioesters involves the palladium-catalyzed dithiocarbonylation of propargylic mesylates. nih.gov This reaction utilizes tetrakis(triphenylphosphine)palladium(0) as a catalyst to react propargylic mesylates with thiols and carbon monoxide. nih.gov The process is highly stereoselective, affording dithioesters in good to excellent yields. nih.gov Specifically, for secondary and tertiary propargylic alcohols, the reaction yields E-dithioesters stereoselectively. nih.gov The proposed mechanism involves the formation of allenylpalladium and allenyl ester intermediates. nih.gov While this specific method produces dithioesters rather than the target aldehyde, it highlights the utility of palladium catalysis in forming C-S bonds in similar structural contexts. nih.govgoogle.com This general approach is part of a broader class of palladium-catalyzed carbonylation reactions that are efficient for creating carbonyl compounds. nih.govorganic-chemistry.org

Mannich Reaction Derived Routes to 3-(Substituted Phenylthio)propanones

The Mannich reaction, a three-component condensation, provides a versatile route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgorganic-chemistry.org These bases can be further functionalized to yield a variety of derivatives. In the context of synthesizing 3-(substituted phenylthio)propanones, a two-step sequence is often employed. researchgate.net The first step involves a Mannich reaction to introduce an aminoalkyl group at the α-position of a ketone. wikipedia.orgresearchgate.net In the second step, the dialkylamino group, being a good leaving group, is displaced by a thiophenol nucleophile to afford the desired 3-(substituted phenylthio)propanone. researchgate.net

This strategy has been successfully applied to synthesize various 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net The initial ketonic Mannich base is typically derived from a hydroxyacetophenone. researchgate.netnih.gov The subsequent reaction with different thiophenols allows for the introduction of various substituted phenylthio moieties. researchgate.net This method is part of a broader strategy for creating libraries of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net

| Reactants | Product | Key Features |

| Ketone, Aldehyde, Amine | Mannich Base | Three-component reaction, forms β-amino carbonyl compound. wikipedia.orgorganic-chemistry.org |

| Mannich Base, Thiophenol | 3-(Substituted Phenylthio)propanone | Nucleophilic substitution of the amino group. researchgate.net |

Thia-Michael Addition Strategies to β-Arylmercapto Ketones

The thia-Michael addition is a powerful and widely used method for the formation of carbon-sulfur bonds, leading to the synthesis of β-arylmercapto ketones. srce.hrnih.gov This reaction involves the conjugate addition of a thiol (a sulfur nucleophile) to an α,β-unsaturated ketone. srce.hrnih.gov The reaction is known for its efficiency, high yields, and compatibility with a wide range of functional groups. srce.hrresearchgate.net

Several catalytic systems have been developed to promote the thia-Michael addition. An efficient one-pot synthesis of β-aryl-β-sulfanyl ketones utilizes a tandem aldol (B89426) condensation-thia-Michael addition process in an aqueous medium with diethylamine. researchgate.net This approach generates the α,β-unsaturated ketone in situ from an acetophenone (B1666503) and an aldehyde, which then immediately reacts with a thiol. researchgate.net Other reported catalysts include ferric chloride, which allows for a rapid and clean reaction, and lithium fluoride (B91410) (LiF) nanocubes in ethanol. srce.hr The reaction rate can be influenced by steric hindrance at the β-carbon of the enone and around the thiol. researchgate.net

| Catalyst/Conditions | Substrates | Product | Yield |

| Diethylamine/Water | Acetophenone, Aldehyde, Thiol | β-Aryl-β-mercapto ketone | 92-95% researchgate.net |

| Ferric Chloride | Thiol, α,β-Unsaturated Carbonyl | β-Thioether | Good yields srce.hr |

| LiF nanocubes/Ethanol | Thiol, α,β-Unsaturated Carbonyl | β-Aryl-mercapto ketone | 57-96% srce.hr |

| NaOH/PEG-200 | Alkyl Halide, Thiourea, Acetophenone, Benzaldehyde | β-Aryl-β-sulfanyl ketone | High yields researchgate.net |

Synthesis of Acetal Derivatives as Versatile Synthons

To enhance their utility in multi-step synthesis, aldehydes like "Propanal, 3-(phenylthio)-" are often converted to their acetal derivatives. Acetals serve as protecting groups for the carbonyl functionality, allowing for selective reactions at other sites of the molecule. numberanalytics.com The formation of acetals is a reversible, acid-catalyzed reaction between an aldehyde and an alcohol. numberanalytics.com

3-(Phenylthio)propanal Dimethyl Acetal as a Key Intermediate

3-(Phenylthio)propanal dimethyl acetal has been identified as a highly useful starting material for the synthesis of 3-acylfuranoterpenes. oup.comoup.com This intermediate provides a convenient and effective route to these natural products. oup.com For instance, it has been successfully employed in the synthesis of isoegomaketone (B1240414) and ipomeanine. oup.comoup.comgoogle.com The synthetic strategy involves the lithiation of the dimethyl acetal followed by acylation. oup.com

3-(Phenylthio)propanal Ethylene Acetal in Advanced Synthesis

Similar to the dimethyl acetal, 3-(phenylthio)propanal ethylene acetal is a valuable synthon for the preparation of 3-acylfurans. oup.com This readily available intermediate has been utilized in the synthesis of the furanoterpene perillaketone in good yield. oup.com The ethylene acetal offers stability and allows for a range of chemical transformations on other parts of the molecule before the aldehyde is regenerated. oup.comwiley.comresearchgate.net The use of these thioacetal synthons represents a form of "umpolung" or reactivity inversion, where the typically electrophilic carbonyl carbon is transformed into a nucleophilic species upon deprotonation. organic-chemistry.org

| Acetal Derivative | Synthetic Application | Reference |

| 3-(Phenylthio)propanal Dimethyl Acetal | Synthesis of 3-acylfuranoterpenes (isoegomaketone, ipomeanine) | oup.comoup.comgoogle.comgoogle.com |

| 3-(Phenylthio)propanal Ethylene Acetal | Synthesis of 3-acylfurans (perillaketone) | oup.comwiley.comresearchgate.net |

Reactivity and Reaction Mechanisms of Propanal, 3 Phenylthio

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This reactivity is well-documented in propanal and its derivatives, including Propanal, 3-(phenylthio)-.

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized carbon-oxygen double bond of the aldehyde in Propanal, 3-(phenylthio)- is a prime target for nucleophiles. These reactions proceed through the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate.

The reduction of the aldehyde in Propanal, 3-(phenylthio)- to the corresponding primary alcohol, 3-(phenylthio)-1-propanol, is a fundamental transformation. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The regioselectivity of this reduction is high, with the hydride exclusively attacking the aldehyde carbonyl group. The sulfur atom in the phenylthio group is generally unreactive towards these hydride reagents under standard conditions.

Table 1: Common Hydride Reagents for Aldehyde Reduction

| Reagent | Formula | Typical Solvent | Reactivity Profile |

| Sodium Borohydride | NaBH₄ | Alcohols (e.g., ethanol, methanol) | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., diethyl ether, THF) | Strong, non-selective, reduces a wide range of functional groups. |

This table is for illustrative purposes and specific reaction conditions may vary.

Propanal, 3-(phenylthio)- possesses acidic α-hydrogens (protons on the carbon adjacent to the carbonyl group), making it a suitable substrate for aldol (B89426) reactions and related condensations. In the presence of a base, it can be deprotonated to form an enolate ion. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of Propanal, 3-(phenylthio)- (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction).

The initial product of the aldol addition is a β-hydroxy aldehyde. This product may subsequently undergo dehydration, particularly under heating or acidic/basic conditions, to yield an α,β-unsaturated aldehyde. The presence of the phenylthio group can influence the stereochemical outcome of these reactions.

Oxidation Pathways of the Aldehyde Moiety

The aldehyde group of Propanal, 3-(phenylthio)- is readily oxidized to a carboxylic acid, 3-(phenylthio)propanoic acid. Various oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide or sodium dichromate in sulfuric acid), and milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution.

The choice of oxidant is crucial to avoid undesired side reactions, such as oxidation of the sulfide (B99878) group. Milder reagents are often preferred to maintain the integrity of the phenylthio moiety.

Table 2: Selected Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Selectivity |

| Potassium Permanganate | Basic, then acidic workup | Strong, can oxidize other functional groups. |

| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ | Strong, effective for primary alcohols and aldehydes. |

| Tollens' Reagent | Ammoniacal silver nitrate | Mild, selective for aldehydes. |

This table provides a general overview; specific reaction protocols should be consulted.

Acetal (B89532) Hydrolysis and Formation Mechanisms

In the presence of an alcohol and an acid catalyst, the aldehyde functionality of Propanal, 3-(phenylthio)- can reversibly form an acetal. The reaction proceeds through a hemiacetal intermediate. The formation of an acetal is an important method for protecting the aldehyde group during reactions targeting other parts of the molecule.

The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form the hemiacetal. Further protonation of the hydroxyl group of the hemiacetal and subsequent elimination of water leads to a resonance-stabilized carbocation, which is then attacked by a second molecule of alcohol to yield the acetal.

Conversely, acetal hydrolysis to regenerate the aldehyde can be achieved by treatment with aqueous acid. This process is the reverse of acetal formation, initiated by protonation of an acetal oxygen atom.

Transformations Mediated by the Phenylthio Group

The phenylthio group in Propanal, 3-(phenylthio)- also imparts specific reactivity to the molecule. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation. Furthermore, the phenylthio group can influence the acidity of adjacent protons and participate in various carbon-carbon bond-forming reactions. Transformations at the sulfur atom or involving the entire phenylthio moiety expand the synthetic utility of this compound.

Activation of Adjacent Carbons for Nucleophilic Attack

The phenylthio group significantly influences the reactivity of the carbon atoms adjacent to it. The aldehyde group is electron-withdrawing, which increases the acidity of the α-carbon (the carbon atom adjacent to the carbonyl group). The sulfur atom of the phenylthio group can further stabilize a negative charge on this α-carbon through resonance and inductive effects. This stabilization facilitates the formation of an enolate or a related carbanionic intermediate when the compound is treated with a base.

This activation is crucial in reactions where the α-carbon acts as a nucleophile. For instance, in N-Heterocyclic Carbene (NHC) catalysis, α-phenylthioaldehydes serve as effective precursors for the generation of synthetically valuable acyl azolium and azolium enolate intermediates. rsc.org The enhanced acidity of the α-proton allows for facile deprotonation, initiating the catalytic cycle. Compared to a simple aldehyde like propanal, the phenylthio substituent makes the α-carbon a more accessible site for reactions involving nucleophilic character. While benzaldehyde's reactivity is reduced due to the resonance stabilization of the benzene (B151609) ring with the carbonyl group, the phenylthio group in Propanal, 3-(phenylthio)- activates the alpha-position for different modes of reactivity. quora.comdoubtnut.com

Role in Elimination Reactions for Unsaturated Systems

Propanal, 3-(phenylthio)- can undergo elimination reactions to form unsaturated systems, such as α,β-unsaturated aldehydes. This process, often a β-elimination, involves the removal of a proton from the α-carbon and the departure of the phenylthio group from the β-carbon. The phenylthio group can function as a leaving group, particularly when protonated or activated.

A key example of this reactivity is observed in NHC-catalyzed reactions. After the initial formation of a Breslow intermediate, the molecule can undergo an elimination of thiophenolate. This step is critical in the redox rearrangement pathway, leading to the formation of an acyl azolium ion, which is a highly reactive intermediate for subsequent transformations. rsc.org The propensity to undergo this elimination is a designed feature of using α-phenylthioaldehydes as substrates in modern organic synthesis.

| Reaction Type | Role of Phenylthio Group | Resulting System |

| Base-mediated Elimination | Leaving Group | α,β-Unsaturated Aldehyde |

| NHC-catalyzed Redox Rearrangement | Thiophenolate Elimination from Intermediate | Acyl Azolium Ion |

Stereoelectronic Effects of the Phenylthio Moiety

Stereoelectronic effects refer to the influence of the spatial orientation of orbitals on the outcome of a reaction. In Propanal, 3-(phenylthio)-, the lone pairs on the sulfur atom and the orbitals of the C-S bond have specific spatial arrangements that can influence the stereochemistry of reactions.

For example, during the formation of an enolate at the α-carbon, the orientation of the bulky phenylthio group can direct the approach of an incoming electrophile, leading to a preferred stereoisomer. The alignment of the C-S σ* antibonding orbital can overlap with the developing p-orbital on the α-carbon, influencing the stability of the transition state and thus the stereochemical outcome. While specific studies on Propanal, 3-(phenylthio)- are not abundant, principles from related organosulfur compounds suggest that the conformation of the C-C-S bond is critical in dictating facial selectivity in reactions at the carbonyl carbon and the α-carbon.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies provide insight into the specific pathways through which Propanal, 3-(phenylthio)- undergoes transformation. These investigations often involve kinetic analysis, isotopic labeling, and computational modeling.

Solvolysis Mechanisms and Neighboring Group Participation of Sulfur

Solvolysis is a reaction in which the solvent acts as the nucleophile. In compounds like Propanal, 3-(phenylthio)-, the sulfur atom can play a direct role in the mechanism through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org NGP occurs when a substituent in the reacting molecule acts as an internal nucleophile, assisting in the displacement of the leaving group. vedantu.com

The lone pair of electrons on the sulfur atom can attack the electrophilic carbon center, forming a cyclic intermediate, typically a three-membered episulfonium ion. This intramolecular process is often kinetically more favorable than the intermolecular attack by a solvent molecule. dalalinstitute.com The formation of this bridged-ion intermediate can lead to a significant rate enhancement and retention of stereochemistry at the reaction center. dalalinstitute.com

A classic analogy is the hydrolysis of sulfur mustards (e.g., Ph-S-CH₂-CH₂-Cl), which react with water approximately 600-650 times faster than analogous alkyl chlorides lacking the sulfur atom. wikipedia.orgvedantu.com This acceleration is attributed entirely to NGP by the sulfur atom.

| Compound | Relative Rate of Hydrolysis | Mechanism Feature |

| CH₃-CH₂-CH₂-Cl | 1 | Standard Sₙ2/Sₙ1 |

| Ph-S-CH₂-CH₂-Cl | ~600-650 | Neighboring Group Participation by Sulfur |

This principle suggests that in a suitable derivative of Propanal, 3-(phenylthio)- (e.g., where the aldehyde is reduced to an alcohol and converted to a leaving group), the phenylthio group would provide significant anchimeric assistance in solvolysis reactions.

Proton Transfer Mechanisms in Related Organosulfur Systems

Proton transfer is a fundamental step in many reactions of Propanal, 3-(phenylthio)-, particularly those involving the formation of an enolate. The acidity of the α-proton is significantly enhanced by the adjacent carbonyl group and the sulfur atom. The mechanism of proton transfer involves the interaction of a base with this α-proton.

The stability of the resulting conjugate base (the enolate) is key to the facility of the proton transfer. The sulfur atom stabilizes the adjacent carbanion through:

Inductive Effect : Sulfur is more electronegative than carbon, pulling electron density away and stabilizing the negative charge.

d-Orbital Overlap : Although debated, the traditional view is that the negative charge can be delocalized into the empty 3d orbitals of sulfur.

Polarizability : The large, polarizable electron cloud of sulfur can distort to stabilize an adjacent negative charge.

The kinetics of this proton transfer can be studied using techniques like NMR spectroscopy to determine the rate of H-D exchange at the α-position in the presence of a deuterated solvent and a base.

Role of Specific Catalytic Mechanisms in Transformations

Modern synthetic chemistry often employs catalysts to control the reactivity of substrates like Propanal, 3-(phenylthio)-. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for transformations involving aldehydes.

For α-phenylthioaldehydes, NHCs catalyze a unique redox rearrangement. The mechanism proceeds as follows:

Nucleophilic Attack : The NHC attacks the aldehyde carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer : A proton transfer occurs to form the Breslow intermediate.

Elimination : The intermediate eliminates thiophenolate (PhS⁻) to generate a highly electrophilic acyl azolium ion.

Reaction : This acyl azolium can then be trapped by a nucleophile.

Interestingly, the choice of base and the electronic properties of the NHC catalyst can direct the reaction towards different products. For example, using triethylamine (B128534) (NEt₃) as a base with electron-poor NHCs favors the internal redox rearrangement, while electron-rich NHCs favor redox esterification in the presence of an external alcohol. The use of a stronger base like DBU can also alter the product distribution. rsc.org

| NHC N-Aryl Substituent | Base | Predominant Reaction Pathway |

| Electron-Withdrawing (e.g., C₆F₅) | NEt₃ | Redox Rearrangement |

| Electron-Rich (e.g., Mesityl) | NEt₃ | Redox Esterification |

| Any | DBU | Redox Esterification (via transesterification) |

This catalytic approach highlights the utility of the phenylthio group as a key functional handle that enables a specific and controllable reaction mechanism.

Applications of Propanal, 3 Phenylthio in Advanced Organic Synthesis

As a Synthon for Heterocyclic Compound Formation

The strategic placement of the aldehyde and the phenylthio group in Propanal, 3-(phenylthio)- facilitates a variety of cyclization strategies, rendering it a powerful tool for the synthesis of a range of heterocyclic systems.

Synthesis of 3-Acylfurans and Furanoterpenes

Propanal, 3-(phenylthio)- dimethyl acetal (B89532) has been demonstrated to be a highly effective starting material for the synthesis of 3-acylfurans and furanoterpenes. oup.com This methodology provides a streamlined approach to this important class of naturally occurring compounds.

The utility of Propanal, 3-(phenylthio)- dimethyl acetal as a synthon is exemplified in the total synthesis of the natural products isoegomaketone (B1240414) and ipomeanine. oup.com These furanoterpenes exhibit a range of biological activities, and their synthesis has been a subject of considerable interest. The synthetic strategy hinges on the ability of the Propanal, 3-(phenylthio)- derivative to act as a three-carbon building block that ultimately forms the core furan (B31954) ring structure of the target molecules.

| Natural Product | Starting Material | Key Transformation |

| Isoegomaketone | Propanal, 3-(phenylthio)- dimethyl acetal | Furan ring formation |

| Ipomeanine | Propanal, 3-(phenylthio)- dimethyl acetal | Furan ring formation |

While direct synthesis of perillaketone using Propanal, 3-(phenylthio)- has not been explicitly detailed, the established methodology for constructing the 3-acylfuran skeleton from this synthon provides a clear and viable pathway to perillaketone and its derivatives. Perillaketone, a natural terpenoid, is characterized by a furan ring substituted with an isoamyl ketone group. wikipedia.org The synthesis of such derivatives would involve the acylation of the furan ring formed from the Propanal, 3-(phenylthio)- precursor, a common transformation in furan chemistry.

Formation of Pyrazolines via Ring Closure Reactions

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal and materials chemistry. Their synthesis often involves the condensation of an α,β-unsaturated carbonyl compound with a hydrazine (B178648) derivative. Propanal, 3-(phenylthio)- can serve as a precursor to the requisite α,β-unsaturated aldehyde. This can be achieved through an initial aldol (B89426) condensation with another aldehyde or ketone, followed by dehydration. The resulting α,β-unsaturated aldehyde, bearing the phenylthio group at the γ-position, can then undergo a cyclocondensation reaction with a hydrazine to yield the corresponding pyrazoline. The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration.

| Reactants | Product |

| α,β-Unsaturated aldehyde (derived from Propanal, 3-(phenylthio)-) + Hydrazine | Pyrazoline |

Precursor for Thiochromans

Thiochromans are a class of sulfur-containing heterocyclic compounds that form the core structure of various biologically active molecules. The synthesis of thiochromans can be envisaged from derivatives of Propanal, 3-(phenylthio)-. For instance, a Friedel-Crafts type intramolecular cyclization of a suitable derivative could lead to the formation of the thiochroman (B1618051) ring system. A plausible synthetic route would involve the conversion of the aldehyde group of Propanal, 3-(phenylthio)- into a suitable functional group that can act as an electrophile, such as an alcohol. Subsequent acid-catalyzed cyclization of the resulting 3-(phenylthio)propanol derivative, where the phenyl ring of the phenylthio group undergoes electrophilic attack, would yield the thiochroman skeleton. This approach is supported by studies on the cyclization of similar 1,3-diaryl-3-phenylsulfanyl-1-propanols.

Role in Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric synthetic methodologies is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds. While specific examples detailing the use of Propanal, 3-(phenylthio)- as a chiral substrate or in conjunction with a chiral catalyst are not extensively documented, its structure suggests significant potential in this area.

The aldehyde functionality of Propanal, 3-(phenylthio)- is amenable to a wide range of well-established asymmetric transformations. For instance, asymmetric aldol reactions, a powerful tool for the stereocontrolled formation of carbon-carbon bonds, could be employed. The use of chiral auxiliaries or organocatalysts, such as proline and its derivatives, in the reaction of Propanal, 3-(phenylthio)- with a suitable nucleophile could lead to the formation of chiral aldol adducts with high levels of stereoselectivity. These chiral products, containing both hydroxyl and phenylthio functionalities, would be valuable intermediates for the synthesis of complex, enantiomerically enriched molecules.

Furthermore, the sulfur atom in the phenylthio group could potentially play a role in directing stereoselective reactions. The ability of sulfur to coordinate with metal catalysts could be exploited in asymmetric catalysis to control the stereochemical outcome of reactions at or near the aldehyde group. The development of such methodologies would significantly expand the utility of Propanal, 3-(phenylthio)- as a chiral building block in organic synthesis.

Highly Stereoselective Synthesis of Dienamides and Dienoates

Propanal, 3-(phenylthio)- is a precursor for the synthesis of (E,E)-dienamides and dienoates through a sequence involving a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method in organic chemistry for the creation of carbon-carbon double bonds with a high degree of stereocontrol, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgresearchgate.net

The process commences with the oxidation of Propanal, 3-(phenylthio)- to the corresponding sulfoxide (B87167), followed by a Pummerer rearrangement. This sequence generates a reactive α,β-unsaturated aldehyde intermediate. This intermediate is then subjected to the Horner-Wadsworth-Emmons olefination.

For the synthesis of dienoates, the α,β-unsaturated aldehyde reacts with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base. This reaction proceeds with high stereoselectivity to yield the corresponding (E,E)-dienoate. Similarly, for the synthesis of dienamides, a phosphonoacetamide (B1211979) reagent is employed, also resulting in the formation of the desired (E,E)-dienamide with excellent stereocontrol. The (E)-selectivity is a hallmark of the Horner-Wadsworth-Emmons reaction with stabilized phosphonate ylides. wikipedia.orgorganic-chemistry.org

Table 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of Dienoates and Dienamides

| Reactant 1 | Reactant 2 (Phosphonate Reagent) | Product | Typical Stereoselectivity |

| α,β-Unsaturated aldehyde derived from Propanal, 3-(phenylthio)- | Triethyl phosphonoacetate | (E,E)-Dienoate | High (E,E) |

| α,β-Unsaturated aldehyde derived from Propanal, 3-(phenylthio)- | Phosphonoacetamide | (E,E)-Dienamide | High (E,E) |

Asymmetric Organocatalyzed Michael Additions Involving Aldehydes

Detailed research findings on the direct application of Propanal, 3-(phenylthio)- in asymmetric organocatalyzed Michael additions involving other aldehydes are not extensively available in the reviewed literature.

Resolution of Racemic Intermediates

The use of Propanal, 3-(phenylthio)- specifically for the resolution of racemic intermediates is not described in the surveyed scientific literature.

Intermediate in Complex Molecular Architectures

Propanal, 3-(phenylthio)- serves as a valuable starting material for the synthesis of more complex molecular frameworks, including 1,4-dicarbonyl systems and δ-lactols. These structures are important motifs in many biologically active compounds and natural products.

Construction of 1,4-Dicarbonyl Systems

The synthesis of 1,4-dicarbonyl compounds can be a challenging transformation due to the polarity mismatch of the carbonyl fragments. researchgate.net However, Propanal, 3-(phenylthio)- provides a synthetic route to these structures. The synthesis begins with the conversion of Propanal, 3-(phenylthio)- into an α,β-unsaturated γ-sulfenyl aldehyde.

This unsaturated aldehyde can then undergo a Michael addition with a nucleophile. Subsequent oxidation of the sulfide (B99878) to a sulfoxide, followed by elimination, yields an enal. This enal can then be further manipulated. For instance, a Stetter-type reaction or other conjugate addition reactions with an acyl anion equivalent can introduce the second carbonyl group at the 4-position, leading to the formation of the 1,4-dicarbonyl system. Various methods for the synthesis of 1,4-dicarbonyl compounds have been developed, highlighting the importance of this structural motif. nih.govnih.govrsc.org

Synthesis of δ-Lactols

Propanal, 3-(phenylthio)- is also instrumental in the synthesis of δ-lactols, which are cyclic hemiacetals. The synthetic strategy involves the initial conversion of Propanal, 3-(phenylthio)- to an α,β-unsaturated γ-sulfenyl aldehyde, as mentioned previously.

This unsaturated aldehyde can undergo a stereoselective reduction of the aldehyde group to a primary alcohol. The resulting γ-sulfenyl allylic alcohol can then be subjected to an oxidative cyclization. Alternatively, the sulfide can be oxidized to a sulfoxide, which can then participate in an intramolecular cyclization. This cyclization is often promoted by the rearrangement of the allylic sulfoxide, which brings the alcohol and the latent aldehyde functionality into proximity, leading to the formation of the δ-lactol ring.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a detailed portrait of the connectivity and spatial relationships of the atoms in "Propanal, 3-(phenylthio)-" can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum of "Propanal, 3-(phenylthio)-" would provide crucial information about the chemical environment, connectivity, and number of different types of protons in the molecule. Although specific experimental data is not available, the expected chemical shifts and multiplicities can be predicted based on the structure.

Expected ¹H NMR Data for Propanal, 3-(phenylthio)-

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic proton (-CHO) | 9.5 - 10.0 | Triplet (t) |

| Methylene protons adjacent to sulfur (-S-CH₂-) | 3.0 - 3.5 | Triplet (t) |

| Methylene protons adjacent to carbonyl (-CH₂-CHO) | 2.7 - 3.2 | Triplet of triplets (tt) or multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "Propanal, 3-(phenylthio)-" would give rise to a distinct signal. A predicted ¹³C NMR spectrum is available in some databases, though experimental verification is necessary.

Predicted ¹³C NMR Data for Propanal, 3-(phenylthio)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl carbon (C=O) | ~200 |

| Phenyl carbon attached to sulfur (C-S) | ~135 |

| Phenyl carbons (ortho, meta, para) | 125 - 130 |

| Methylene carbon adjacent to carbonyl (-CH₂-CHO) | ~45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, showing the correlation between the aldehydic proton and the adjacent methylene protons, as well as between the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Stereochemical Assignments via NMR

"Propanal, 3-(phenylthio)-" is an achiral molecule and therefore does not have stereoisomers. As a result, stereochemical assignment via NMR is not applicable in this case.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of "Propanal, 3-(phenylthio)-" would be expected to show characteristic absorption bands for the aldehyde and phenylthio groups.

Expected IR Absorption Bands for Propanal, 3-(phenylthio)-

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aldehyde C-H | 2820-2880 and 2720-2780 | C-H stretch |

| Carbonyl (C=O) | 1720-1740 | C=O stretch |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Aromatic C=C | 1450-1600 | C=C stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure. The expected molecular ion peak for "Propanal, 3-(phenylthio)-" (C₉H₁₀OS) would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 166.24 g/mol ).

Expected Fragmentation Pattern: The fragmentation of "Propanal, 3-(phenylthio)-" in a mass spectrometer would likely involve cleavage of the bonds adjacent to the carbonyl group and the sulfur atom, leading to characteristic fragment ions.

Theoretical and Computational Investigations

Electronic Structure Analysis

The electronic structure is fundamental to a molecule's chemical behavior. Analysis of the frontier molecular orbitals, charge distribution, and electrostatic potential can offer profound insights.

HOMO/LUMO Energy Gap Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For Propanal, 3-(phenylthio)-, the HOMO would likely be localized on the electron-rich phenylthio group, specifically the sulfur atom and the aromatic ring. The LUMO would be expected to be centered on the electron-deficient carbonyl group of the propanal moiety. The energy gap would dictate the energy required to excite an electron from the ground state, influencing the molecule's electronic absorption properties. Intramolecular charge transfer from the phenylthio donor unit to the propanal acceptor unit upon electronic excitation would be a key property determined by the spatial distribution of these orbitals.

Hypothetical Data for HOMO/LUMO Analysis:

| Parameter | Expected Value/Characteristic |

|---|---|

| HOMO Energy | Relatively high, localized on phenylthio group |

| LUMO Energy | Relatively low, localized on propanal group |

| HOMO-LUMO Gap (ΔE) | Moderate, suggesting potential for charge transfer |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of electron density in atomic and bonding orbitals. For Propanal, 3-(phenylthio)-, NBO analysis would quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

In an MEP map of Propanal, 3-(phenylthio)-, the region around the carbonyl oxygen would be expected to show a high negative potential (red/yellow), indicating a site susceptible to electrophilic attack. Conversely, the area around the aldehydic proton and potentially the phenyl ring protons would exhibit a positive potential (blue), indicating sites for nucleophilic attack. The sulfur atom could show intermediate potential, capable of interacting with both electrophiles and nucleophiles.

Conformational Analysis and Intramolecular Interactions

The flexibility of the propyl chain in Propanal, 3-(phenylthio)- allows for multiple conformations. Conformational analysis would involve calculating the potential energy surface by rotating the single bonds (C-C and C-S) to identify the most stable conformers (energy minima). These studies would reveal the preferred three-dimensional structure of the molecule. Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, would be identified as key factors stabilizing certain conformations over others.

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations would be central to understanding the reactivity and stability of Propanal, 3-(phenylthio)-. By calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, the relative stability of different isomers or conformers can be determined. Reactivity indices derived from DFT, such as chemical hardness, softness, and electrophilicity, would provide quantitative measures of the molecule's reactivity.

Prediction of Emission Wavelengths and Electronic Properties

Time-Dependent DFT (TD-DFT) is the standard method for calculating excited-state properties. For Propanal, 3-(phenylthio)-, TD-DFT calculations could predict the electronic absorption and emission spectra. The calculation of the energy of the first singlet excited state (S1) would allow for the prediction of the fluorescence emission wavelength. These predictions are valuable for understanding the photophysical properties of the molecule and assessing its potential use in applications such as fluorescent probes or organic light-emitting diodes (OLEDs).

Hypothetical Photophysical Data:

| Property | Predicted Characteristic |

|---|---|

| Absorption Wavelength (λ_abs) | In the UV-Vis region, influenced by π-π* and n-π* transitions |

| Emission Wavelength (λ_em) | Stokes-shifted to a longer wavelength than absorption |

| Oscillator Strength (f) | Moderate to high for allowed transitions |

Reactivity Predictions using Fukui Functions

No studies reporting the calculation or application of Fukui functions to predict the reactivity of "Propanal, 3-(phenylthio)-" were identified. Such an analysis would theoretically provide insights into the electrophilic, nucleophilic, and radical attack sites on the molecule, but the necessary computational data is absent from the current scientific literature.

Elucidation of Reaction Mechanisms Through Computational Modeling

A search for computational modeling studies aimed at elucidating the reaction mechanisms of "Propanal, 3-(phenylthio)-" yielded no results. Consequently, information regarding its specific chemical transformations, supported by computational evidence, is not available.

Transition State Characterization and Energy Barriers

There are no published computational studies that characterize the transition states or calculate the energy barriers for any reactions involving "Propanal, 3-(phenylthio)-". This information is crucial for understanding the kinetics and feasibility of its potential chemical reactions.

Isotope Labeling Experiments and Mechanistic Support

No experimental or computational studies involving isotope labeling to support proposed reaction mechanisms for "Propanal, 3-(phenylthio)-" were found in the reviewed literature.

Comparative Studies of Isomeric Reactivity and Stability

A review of the literature did not reveal any computational studies that compare the reactivity and stability of different isomers of "Propanal, 3-(phenylthio)-". Such studies would be valuable for understanding how structural variations influence the compound's chemical behavior.

Catalytic Processes Involving Propanal, 3 Phenylthio

Metal-Catalyzed Transformations

Metal catalysts play a pivotal role in the manipulation of "Propanal, 3-(phenylthio)-" and its precursors, facilitating a range of bond-forming and breaking events with high efficiency and selectivity.

Palladium-Catalyzed Reactions

While direct palladium-catalyzed transformations on "Propanal, 3-(phenylthio)-" are not extensively documented in dedicated studies, the principles of palladium catalysis are highly relevant to its synthesis and potential modifications. Palladium catalysts are renowned for their ability to mediate a wide array of cross-coupling reactions, which are fundamental to forming carbon-carbon and carbon-heteroatom bonds mdpi.comnih.govrsc.org. For instance, palladium-catalyzed α-arylation of carbonyl compounds is a well-established method for introducing aryl groups adjacent to a carbonyl moiety mdpi.com. Although the target molecule has a sulfur atom at the β-position, analogous palladium-catalyzed reactions could potentially be employed on derivatives of "Propanal, 3-(phenylthio)-".

Furthermore, palladium-catalyzed decarbonylative coupling reactions, where an aldehyde functional group is removed, represent another area of potential application mdpi.comnih.govnih.gov. Such a transformation, if applied to a derivative of "Propanal, 3-(phenylthio)-", could lead to the formation of a new carbon-carbon bond at the original carbonyl position. The efficiency and selectivity of these reactions are highly dependent on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand employed nih.gov.

Copper-Catalyzed Carbon-Sulfur Bond Formation

Copper-catalyzed reactions are central to the synthesis of aryl thioethers and are directly applicable to the formation of the carbon-sulfur bond in "Propanal, 3-(phenylthio)-". The conjugate addition of thiols to α,β-unsaturated aldehydes, such as acrolein, is a primary method for synthesizing β-thioaldehydes. Copper catalysts, often in the form of copper(I) salts, are effective in promoting this 1,4-addition, leading to the desired product organic-chemistry.orgnih.gov. The use of a suitable copper catalyst can enhance the rate and selectivity of the reaction, often under mild conditions.

The development of asymmetric versions of this reaction using chiral copper(I) thiolate complexes has enabled the synthesis of enantioenriched β-thio carbonyl compounds nih.govuu.nl. These catalytic systems can achieve high conversion and enantioselectivities, demonstrating the utility of copper catalysis in stereoselective C-S bond formation.

Below is a table summarizing representative conditions for copper-catalyzed conjugate addition reactions leading to β-thioether compounds, analogous to the synthesis of "Propanal, 3-(phenylthio)-".

| Catalyst System | Michael Acceptor | Thiol | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| CuI (ligand-free) | Aryl Iodide | Thiophenol | NMP | 110 | >95 | N/A | researchgate.net |

| [Cu(phen)(PPh₃)₂]NO₃ | Vinyl Iodide | Thiophenol | Dioxane | 100 | 95 | N/A | organic-chemistry.org |

| Chiral Cu(I) Aminoarenethiolate | 2-Cyclohexen-1-one | Diethylzinc | Toluene | -20 | >99 | 83 | uu.nl |

| Chiral Cu(I) Thiolate | trans-4-Phenylbuten-2-one | MeMgI | Toluene | -78 | 90 | 75 | nih.gov |

Gold and Platinum Catalysis in α-Sulfenylation

Gold and platinum catalysts are well-known for their ability to activate alkynes and allenes, and they have found significant application in the synthesis of α-sulfenylated carbonyl compounds. While "Propanal, 3-(phenylthio)-" is a β-sulfenylated aldehyde, understanding the scope of these catalysts in C-S bond formation provides a broader context.

Gold(I) catalysts, for example, can efficiently catalyze the reaction of propargylic alcohols with aryl thiols to produce α-sulfenylated ketones and aldehydes in a single, atom-efficient step nih.govuu.nl. This transformation proceeds through a different mechanistic pathway than the conjugate addition, often involving the rearrangement of an intermediate species. The reaction demonstrates broad substrate scope with respect to both the propargylic alcohol and the aryl thiol nih.gov.

Platinum catalysts have also been explored for various organic transformations, including the oxidation of alcohols osti.gov. While direct α-sulfenylation of aldehydes using platinum catalysts is less common than with gold, their catalytic activity in related transformations suggests potential for future development in this area.

Organocatalytic Applications in Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. For the synthesis of chiral "Propanal, 3-(phenylthio)-", organocatalytic methods are particularly relevant.

Chiral Organocatalysts in Asymmetric Michael Additions

The asymmetric conjugate addition of thiophenol to acrolein is a direct and atom-economical route to enantiomerically enriched "Propanal, 3-(phenylthio)-". This reaction, often termed a sulfa-Michael addition, can be effectively catalyzed by chiral organocatalysts organic-chemistry.orgpkusz.edu.cnnih.govrsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.netnih.govrsc.orgamanote.com.

Chiral amines, particularly those derived from proline and cinchona alkaloids, are among the most successful catalysts for this transformation. These catalysts activate the α,β-unsaturated aldehyde by forming a chiral enamine intermediate, which then reacts with the thiol in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to afford the chiral β-thioaldehyde. The enantioselectivity of the reaction is influenced by the structure of the catalyst, the solvent, and the reaction temperature.

N-heterocyclic carbenes (NHCs) have also been employed as non-covalent organocatalysts for asymmetric sulfa-Michael additions. Chiral triazolium salt-derived NHCs can function as Brønsted bases to promote the enantioselective C-S bond formation with a wide range of thiols and electrophilic olefins pkusz.edu.cnnih.govrsc.org.

The table below presents data from studies on organocatalytic asymmetric sulfa-Michael additions, highlighting the effectiveness of different chiral organocatalysts in producing β-thio carbonyl compounds.

| Organocatalyst | Michael Acceptor | Thiol | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Chiral N-Heterocyclic Carbene | Nitroolefin | Benzyl Mercaptan | Toluene | RT | 95 | 94 | pkusz.edu.cn |

| Chiral N-Heterocyclic Carbene | Enone | Benzyl Mercaptan | Toluene | RT | 98 | 92 | researchgate.net |

| L-Proline | Chalcone | Thiophenol | [bmim]PF₆ | RT | 95 | N/A | masterorganicchemistry.com |

| Cinchona Alkaloid Derivative | Nitroolefin | N-Heterocycle | Toluene | -20 | 85 | 90 | rsc.org |

General Acid/Base Catalysis in Reaction Mechanisms

General acid and base catalysis play a crucial role in many of the reaction mechanisms involving "Propanal, 3-(phenylthio)-", from its formation to its subsequent transformations.

In the context of organocatalytic Michael additions, the catalyst itself can act as a general acid or base to facilitate the reaction. For example, in proline-catalyzed reactions, the carboxylic acid moiety of proline can act as a general acid to activate the electrophile, while the amine group acts as a base to deprotonate the thiol or form the enamine intermediate.

Furthermore, the reactions of the aldehyde group in "Propanal, 3-(phenylthio)-" are subject to acid and base catalysis. For instance, aldol (B89426) condensation, a fundamental reaction of aldehydes, can be catalyzed by both acids and bases masterorganicchemistry.comnih.govnih.govrsc.orgpdx.edu. A base-catalyzed aldol reaction of "Propanal, 3-(phenylthio)-" would involve the deprotonation of the α-carbon to form an enolate, which could then act as a nucleophile. Conversely, an acid-catalyzed aldol reaction would proceed through an enol intermediate mdpi.com.

The stability of "Propanal, 3-(phenylthio)-" and its derivatives can also be influenced by acid or base conditions. For example, if the aldehyde is protected as an acetal (B89532), its deprotection is typically achieved through acid-catalyzed hydrolysis nih.govresearchgate.net. The mechanism involves protonation of an oxygen atom of the acetal, followed by cleavage of a carbon-oxygen bond to form a carbocation, which is then attacked by water.

Retrosynthetic Analysis and Strategic Disconnections

Functional Group Interconversions and Disconnections Related to Aldehydes

Functional Group Interconversion (FGI) is a crucial strategic tool in retrosynthesis. youtube.com It involves converting one functional group into another to facilitate a key disconnection or to simplify the synthesis by using a more stable or reactive intermediate. amazonaws.comimperial.ac.uk The aldehyde group in Propanal, 3-(phenylthio)- is a versatile handle for various transformations. fiveable.me

An aldehyde can be retrosynthetically derived from several other functional groups:

Oxidation of a Primary Alcohol: The most common FGI for an aldehyde is to consider it the product of the oxidation of a primary alcohol. This transforms the target molecule into 3-(phenylthio)propan-1-ol. This alcohol precursor might be easier to construct or handle.

Reduction of a Carboxylic Acid or its Derivatives: An aldehyde can also be viewed as the reduction product of a carboxylic acid, ester, or acyl chloride. imperial.ac.uk For instance, the selective reduction of an ester to an aldehyde is a well-established transformation. imperial.ac.uk

These FGI strategies expand the range of possible synthetic routes by changing the immediate precursor to one with different reactivity, potentially avoiding issues like over-oxidation or unwanted side reactions during the synthesis. fiveable.me

Below is a table summarizing key FGIs for the aldehyde group.

| Original Functional Group | Target Functional Group | Transformation | Typical Reagents for Forward Reaction |

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Oxidation | PCC, DMP, Swern Oxidation |

| Carboxylic Acid (-COOH) | Aldehyde (-CHO) | Reduction | Conversion to acyl chloride then Rosenmund reduction; or via Weinreb amide |

| Ester (-COOR) | Aldehyde (-CHO) | Reduction | Diisobutylaluminium hydride (DIBAL-H) at low temperature imperial.ac.uk |

| Alkyne (terminal) | Aldehyde (-CHO) | Hydroboration-Oxidation | Disiamylborane or 9-BBN, followed by H₂O₂ |

Disconnection Strategies Involving the Phenylthio Group

The carbon-sulfur bond in the phenylthio group is an excellent point for disconnection. slideshare.net This type of C-X disconnection (where X is a heteroatom) corresponds to nucleophilic substitution reactions in the forward synthesis. slideshare.net

Disconnecting the C-S bond in Propanal, 3-(phenylthio)- generates two synthons: a nucleophilic sulfur synthon (PhS⁻) and an electrophilic three-carbon aldehyde synthon (⁺CH₂-CH₂-CHO).

The Nucleophilic Synthon (PhS⁻): The synthetic equivalent for this anionic synthon is thiophenol (PhSH). In the presence of a base, thiophenol is readily deprotonated to form the thiophenolate anion, a potent nucleophile.

The Electrophilic Synthon (⁺CH₂-CH₂-CHO): Finding a suitable synthetic equivalent for this cationic synthon requires a three-carbon chain with an aldehyde (or a protected aldehyde) and a leaving group at the 3-position. Alternatively, an α,β-unsaturated aldehyde, such as acrolein (propenal), can serve as the precursor. The thiophenolate anion can attack acrolein in a conjugate addition (Michael addition) reaction to form the desired carbon skeleton.

The following table outlines the C-S disconnection strategy.

| Disconnection | Synthon 1 (Nucleophile) | Synthetic Equivalent 1 | Synthon 2 (Electrophile) | Synthetic Equivalent 2 | Corresponding Forward Reaction |

| C₃-S Bond | PhS⁻ | Thiophenol (PhSH) + Base | ⁺CH₂CH₂CHO | Acrolein (CH₂=CHCHO) | Michael Addition |

| C₃-S Bond | PhS⁻ | Thiophenol (PhSH) + Base | ⁺CH₂CH₂CHO | 3-Halopropanal (e.g., Br-CH₂CH₂CHO) | Nucleophilic Substitution (Sₙ2) |

This approach is highly effective as it builds the main carbon-sulfur bond in a predictable and high-yielding manner. The Michael addition to acrolein is a particularly powerful strategy in synthetic chemistry.

Convergent Synthesis Approaches for Complex Targets

For complex derivatives of Propanal, 3-(phenylthio)-, a convergent approach would be highly advantageous. Consider a hypothetical target molecule where both the phenyl ring of the thioether and the aldehyde have been elaborated into more complex structures.

Hypothetical Target: A derivative where the phenylthio group contains a substituent (e.g., a para-methoxy group) and the aldehyde has been converted to a larger chain via a Wittig reaction.

A convergent strategy would involve:

Fragment A Synthesis: Preparation of the substituted thiophenol, in this case, 4-methoxythiophenol. This can be synthesized from commercially available anisole.

Fragment B Synthesis: Preparation of the aldehyde-containing fragment with the necessary modifications. For instance, preparing a phosphonium (B103445) ylide required for the Wittig reaction.

Fragment Coupling: The core Propanal, 3-(phenylthio)- structure would be assembled first, for example, by reacting 4-methoxythiophenol with acrolein.

Final Elaboration: The resulting aldehyde, 3-(4-methoxyphenylthio)propanal, would then be reacted with the separately prepared phosphonium ylide (Fragment B) to complete the synthesis of the complex target.

Q & A

Q. What are the common synthetic routes for preparing 3-(phenylthio)propanal in laboratory settings?

- Methodological Answer : Synthesis typically involves the Michael addition of thiophenol to α,β-unsaturated aldehydes or oxidation of 3-(phenylthio)propanol. For example, analogous methods for substituted propanals involve catalytic hydration of 3-(phenylthio)propene derivatives under acidic conditions (e.g., H₂SO₄) . Alternatively, retro-Michael pathways can be avoided by using low-temperature (<100°C) reactions to stabilize the aldehyde group. Characterization via GC-MS and NMR is critical to confirm purity and structure .

Q. Which spectroscopic methods are most effective for characterizing 3-(phenylthio)propanal, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect a triplet (~9.5 ppm) for the aldehyde proton, a multiplet (7.2–7.5 ppm) for the phenyl group, and a triplet (~2.8 ppm) for the CH₂ adjacent to the sulfur atom.

- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present).

- GC-MS : Molecular ion peak at m/z 166 (C₉H₁₀OS) and fragmentation patterns reflecting cleavage of the C-S bond.

Cross-referencing with NIST Standard Reference Data ensures accurate interpretation .

Q. What are the critical safety considerations when handling 3-(phenylthio)propanal in experimental workflows?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory and dermal irritation.

- Store under inert gas (e.g., N₂) at 2–8°C to prevent oxidation.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Safety data for analogous thioethers suggest acute toxicity (Category 4) under GHS .

Advanced Research Questions

Q. How can researchers investigate the thermal decomposition pathways of 3-(phenylthio)propanal, and what mechanistic insights can be derived?

- Methodological Answer : Pyrolysis studies (520–737 K) coupled with GC-MS reveal retro-Michael elimination, producing acrylic acid and thiophenol. Kinetic analysis (Arrhenius parameters) via gas-phase thermolysis identifies a four-membered cyclic transition state. Computational modeling (DFT) can validate activation energies and predict substituent effects on decomposition rates .

Q. What strategies are recommended for resolving contradictions in experimental data related to the reactivity of 3-(phenylthio)propanal under varying catalytic conditions?

- Methodological Answer :

- Controlled Replication : Standardize reaction parameters (solvent, temperature, catalyst loading).

- Cross-Validation : Compare results from HPLC, NMR, and kinetic assays to identify systematic errors.

- Isolation of Intermediates : Use in situ FTIR or trapping agents (e.g., hydrazines) to detect transient species.

Discrepancies in catalytic efficiency (e.g., acid vs. base conditions) may arise from competing pathways, necessitating mechanistic probes like isotopic labeling .

Q. What computational modeling approaches are suitable for predicting the electronic properties and reaction behavior of 3-(phenylthio)propanal?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics.

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with experimental rate constants. Validation against pyrolysis data (e.g., activation energies) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.